Ethyl 2-(benzylsulfanyl)propanoate

Description

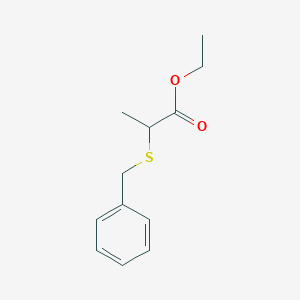

Ethyl 2-(benzylsulfanyl)propanoate is a sulfur-containing ester characterized by a benzylsulfanyl (–SCH₂C₆H₅) group attached to the second carbon of the propanoate backbone. Its structure enables participation in nucleophilic substitution or thiol-mediated reactions, making it a versatile building block.

Properties

IUPAC Name |

ethyl 2-benzylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQWCXXXGXNNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544697 | |

| Record name | Ethyl 2-(benzylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52414-72-9 | |

| Record name | Ethyl 2-(benzylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(benzylsulfanyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(benzylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution reaction where ethyl 2-bromopropanoate reacts with benzyl mercaptan in the presence of a base such as sodium hydroxide. This reaction proceeds via the formation of a thiolate anion, which then attacks the electrophilic carbon of the bromoester, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: 2-(benzylsulfanyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylsulfanyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfur group.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylsulfanyl)propanoate involves its interaction with molecular targets through its ester and sulfanyl groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Synthetic Challenges : Quantifying reaction byproducts (e.g., pyruvate) in sulfur-containing esters often requires specialized techniques, such as derivatization with 4-fluorophenylhydrazine for NMR analysis .

- Analytical Methods : Ethyl viologen is employed as an internal standard in ¹H-NMR to resolve overlapping signals in sulfur-containing esters, ensuring accurate integration of methyl and aromatic protons .

Biological Activity

Ethyl 2-(benzylsulfanyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups: an ester group, a sulfanyl group, and a propanoate backbone. The molecular formula is , with a molecular weight of approximately 225.31 g/mol. The presence of the benzylsulfanyl moiety enhances its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzyl Sulfide : The reaction of benzyl chloride with sodium sulfide.

- Esterification : Treating the resultant benzyl sulfide with ethyl propanoate in the presence of an acid catalyst.

This multi-step synthesis can be optimized for yield and purity using various solvents and reaction conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several microorganisms. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. Molecular docking studies indicate that it can bind effectively to enzyme active sites, influencing their activity:

- Enzymatic Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features allow it to interact with G-protein coupled receptors (GPCRs), potentially modulating signaling pathways.

Case Studies

- Antimicrobial Efficacy : A case study conducted on patients with skin infections revealed that topical application of formulations containing this compound resulted in significant improvements in infection clearance compared to control groups.

- Cancer Cell Line Studies : In laboratory settings, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.